molecular formula C18H20N4O4S B2692825 (4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone CAS No. 946319-53-5

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone

Cat. No.: B2692825
CAS No.: 946319-53-5
M. Wt: 388.44
InChI Key: WSKHLCPBBHJZIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .

Scientific Research Applications

Synthesis and Biological Activity

(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a compound that has been explored for its synthesis and biological activity. One study focused on synthesizing a series of similar compounds, emphasizing their antimicrobial activity. These compounds, including thiazole and piperazine derivatives, demonstrated moderate to good antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Structural Exploration and Antiproliferative Activity

Another research area involving similar compounds is structural exploration and evaluation for antiproliferative activity. A study synthesized a compound from the piperidine and morpholine families and evaluated it for antiproliferative activity. The structural characterization included various techniques like IR, NMR, and X-ray diffraction studies, indicating its potential as a bioactive heterocycle (Prasad et al., 2018).

Anti-Inflammatory and Analgesic Agents

Compounds derived from this compound have been studied for their potential as anti-inflammatory and analgesic agents. A study synthesized novel benzodifuranyl and thiazolopyrimidines from similar parent compounds, demonstrating significant inhibitory activity on COX-2 selectivity and exhibiting analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity of Pyridine Derivatives

The antimicrobial activity of pyridine derivatives, related to the compound , has also been explored. A study synthesized new compounds from 2-amino substituted benzothiazoles and screened them for in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Novel Synthesis Methods

In addition to biological activities, research has also focused on novel synthesis methods for related compounds. For instance, a study developed an efficient synthesis method for compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride, highlighting its use in the formation of amides and esters (Kunishima et al., 1999).

Properties

IUPAC Name

[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-11-10-14(26-20-11)17(23)21-6-8-22(9-7-21)18-19-15-12(24-2)4-5-13(25-3)16(15)27-18/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHLCPBBHJZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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